Hydroxenin

Developmental Toxicology Retinoid Teratogenicity Structure-Activity Relationship

Hydroxenin (CAS 60102-36-5), systematically named (2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol and also known as 7,10-dihydro-10-hydroxyretinol, is a C20 retinoid diol. It is structurally distinguished from all-trans-retinoic acid (ATRA) by its 7,10-dihydro substitution, a 10-hydroxyl group in place of the terminal carboxylic acid, and a specific (11-cis,13-cis) configuration.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 60102-36-5
Cat. No. B12686032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxenin
CAS60102-36-5
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)CC=C(C)C(C=CC(=CCO)C)O
InChIInChI=1S/C20H32O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h8-9,11-12,19,21-22H,6-7,10,13-14H2,1-5H3/b11-8-,15-12-,17-9+
InChIKeyFRMVBNPEOHCJAG-MDVWVIHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxenin (CAS 60102-36-5) Procurement Guide: Retinoid Intermediate & Teratogenicity-Reduced Analog


Hydroxenin (CAS 60102-36-5), systematically named (2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol and also known as 7,10-dihydro-10-hydroxyretinol, is a C20 retinoid diol [1]. It is structurally distinguished from all-trans-retinoic acid (ATRA) by its 7,10-dihydro substitution, a 10-hydroxyl group in place of the terminal carboxylic acid, and a specific (11-cis,13-cis) configuration [2]. Industrially, its monoacetylated derivative (hydroxenin monoacetate, HMA) serves as the pivotal penultimate intermediate in the Hoffmann-La Roche vitamin A acetate synthesis route, undergoing acid-catalyzed dehydration to yield the final active pharmaceutical ingredient [3].

Why Generic Retinoid or Vitamin A Precursor Substitution Fails for Hydroxenin Procurement


Generic retinoid replacement of hydroxenin is precluded by two orthogonal, quantifiable liabilities. First, in teratogenicity-relevant biology: all-trans-retinoic acid induces significant terata at equimolar doses, whereas hydroxenin requires approximately 7-fold higher molar dosing to elicit only a limited malformation response [1]. Structurally proximal analogs such as 7,8-dihydroretinoic acid and 9-cis-retinal produce robust teratogenic outcomes at standard doses, confirming that polyene chain modifications are not uniformly protective; the specific 7,10-dihydro-10-hydroxy motif of hydroxenin uniquely attenuates developmental toxicity [1]. Second, in industrial vitamin A synthesis: the diacetylated hydroxenin intermediate (hydroxenin diacetate) yields lower overall process efficiency, as the monoacetylated form (HMA) improves the dehydration step yield [2]. Substituting HMA with an alternative C20 precursor from the BASF Wittig route (C15-phosphonium salt + C5-aldehyde) alters the E/Z isomer profile of the resultant vitamin A acetate, directly impacting downstream purification economics [3].

Hydroxenin Quantitative Differentiation Evidence Against Comparator Retinoids and Synthetic Intermediates


Teratogenic Potency: Hydroxenin vs. All-trans-Retinoic Acid in Golden Syrian Hamster Model

In a direct head-to-head comparative teratogenicity study, hydroxenin was evaluated alongside all-trans-retinoic acid (ATRA) and eight other retinoids in pregnant golden Syrian hamsters. ATRA produced a significant teratogenic response at its standard equimolar dose. In contrast, hydroxenin at its highest tested dose—equivalent to nearly seven times (∼7×) the equimolar teratogenic dose of ATRA—elicited only a limited teratogenic response [1]. Structurally related comparators 7,8-dihydroretinoic acid, 7,8-dehydroretinoic acid, and 9-cis-retinal all induced significant malformations at standard doses, whereas oxenin and the C15 ATRA analog induced no terata at all [1]. This positions hydroxenin in a unique intermediate teratogenicity bracket: substantially safer than ATRA yet with residual activity distinguishable from completely inactive analogs.

Developmental Toxicology Retinoid Teratogenicity Structure-Activity Relationship

Process Yield: Hydroxenin Monoacetate Route vs. Hydroxenin Diacetate Route in Vitamin A Acetate Synthesis

The industrial synthesis of vitamin A acetate can proceed via either hydroxenin diacetate or hydroxenin monoacetate (HMA) intermediates. Coumans et al. (2018) explicitly state that using the monoacetylated intermediate improves the overall process yield compared to the diacetylated route [2]. With hydrotalcite-derived mixed oxide catalysts—designed to replace stoichiometric pyridine—HMA yields exceeding 60% were achieved over five consecutive batch cycles without intermediate catalyst treatment, maintaining a diacetate by-product level below 2% [2]. In contrast, the homogeneous pyridine-catalyzed reaction produces approximately 20% diacetate by-product at >80% conversion, illustrating selectivity gains of the HMA-targeted heterogeneous route [2]. This yield and selectivity advantage translates to reduced purification burden and lower organic waste generation in multi-ton vitamin A manufacture.

Vitamin A Synthesis Process Chemistry Intermediate Optimization

Catalytic Selectivity: Heterogeneous Hydrotalcite vs. Homogeneous Pyridine in Hydroxenin Acetylation

The acetylation of hydroxenin to its monoacetate has historically relied on stoichiometric pyridine, generating significant organic waste and producing non-negligible diacetate by-product (∼20%) [1]. Coumans et al. demonstrated that activated hydrotalcite-derived Mg-Al mixed oxides (MMO) achieve comparable or superior HMA yield (>60%) with diacetate formation suppressed to below 2%, a 10-fold reduction in unwanted over-acetylation [1]. This selectivity advantage persists over five consecutive reaction cycles without catalyst regeneration [1]. The heterogeneous catalyst also eliminates pyridine from the waste stream, a key factor for compliance with evolving pharmaceutical manufacturing environmental regulations.

Heterogeneous Catalysis Green Chemistry Vitamin A Intermediate Production

Dehydration E/Z Stereochemical Outcome: Hydroxenin Monoacetate vs. Alternative C15+C5 Wittig Route

The acid-catalyzed dehydration of hydroxenin monoacetate (HMA) yields an E/Z mixture of vitamin A acetate. When performed under optimized CaBr₂·2H₂O/β-alanine hydrobromide conditions with a hydroxenin monoacetate:diacetate molar ratio of 85:15, the product after recrystallization from CH₃OH/CH₂Cl₂ (95:5) gives a 94:6 ratio of all-E to 2Z vitamin A acetate with 61.5% isolated yield [1]. In comparison, the BASF Wittig olefination route (C15-phosphonium salt + C5-aldehyde) typically produces a mixture of all-E and 2E,4Z,6E vitamin A acetate with a different isomeric distribution, often requiring additional isomerization or chromatographic steps to attain pharmacopoeial purity [1]. The HMA dehydration route thus provides a predictable, crystallization-tunable E/Z profile advantageous for meeting regulatory specifications for all-trans vitamin A acetate.

Stereoselective Synthesis Vitamin A Acetate Isomer Purity Process Chemistry

Structural Differentiation: Hydroxenin Polyene Chain vs. 7,8-Dihydroretinoic Acid and 9-cis-Retinal on Teratogenic Activity

The Willhite (1986) study provides a systematic structure-activity relationship across polyene chain variants. 7,8-Dihydroretinoic acid and 7,8-dehydroretinoic acid both produced significant teratogenic responses in hamsters, while 9,10-dihydroretinoic acid did not [1]. Hydroxenin, bearing the 7,10-dihydro-10-hydroxy modification with an (11-cis,13-cis) configuration, elicited only limited teratogenicity at ∼7× ATRA-equivalent dosing [1]. This pattern demonstrates that saturation at the 7,8-position alone (7,8-dihydroretinoic acid) does not abolish teratogenicity, nor does side-chain unsaturation rearrangement (9-cis-retinal is teratogenic). The specific combination of 7,10-dihydrogenation, 10-hydroxylation, and 11-cis/13-cis geometry in hydroxenin appears necessary for teratogenicity attenuation while preserving a polyene chain length greater than five carbon atoms [1].

Retinoid SAR Polyene Chain Topology Embryotoxicity Screening

Hydroxenin Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Developmental Toxicology Studies Requiring a Low-Teratogenicity Retinoid Control

Investigators designing embryo-fetal development studies where ATRA or isotretinoin serve as positive teratogenic controls can employ hydroxenin as a structurally matched, low-teratogenicity retinoid comparator. The evidence demonstrates that hydroxenin at ∼7-fold the equimolar teratogenic dose of ATRA produces only a limited malformation response in hamsters, whereas ATRA at 1× dose consistently induces significant terata [1]. This allows dose-response studies across a broader retinoid concentration range without the confounding early embryonic lethality associated with potent teratogens. Hydroxenin's residual but strongly attenuated activity also makes it suitable for evaluating threshold effects in retinoid receptor-mediated developmental pathways.

Industrial Vitamin A Acetate Process Development and Yield Optimization

Chemical engineers and process chemists developing or optimizing vitamin A acetate manufacturing routes should prioritize hydroxenin monoacetate (HMA) as the penultimate intermediate over the diacetate alternative. Quantitative data confirm that the HMA route yields >60% product with <2% diacetate by-product using recyclable hydrotalcite mixed oxide catalysts over five consecutive cycles, versus ∼20% diacetate formation under traditional pyridine conditions [2]. The downstream dehydration step of HMA reliably delivers a 94:6 all-E/2Z vitamin A acetate ratio after crystallization, facilitating pharmacopoeial compliance without additional isomer separation [3].

Green Chemistry Catalyst Screening Programs for Selective Acetylation Reactions

The acetylation of hydroxenin to HMA serves as an industrially validated model reaction for heterogeneous base catalyst development. The reaction exhibits a wide dynamic range in selectivity: pyridine yields ∼20% diacetate, while optimized Mg-Al hydrotalcite-derived mixed oxides suppress this to <2% [2]. Researchers can use this well-characterized system to benchmark novel solid base catalysts for chemo-selective acetylation of diols, where the secondary hydroxyl group must be discriminated against the primary alcohol. The availability of quantitative HPLC monitoring protocols and multi-cycle stability data further supports its use as a standard test reaction for catalyst longevity studies.

Retinoid Structure-Activity Relationship (SAR) Probe for Polyene Chain Pharmacology

Hydroxenin fills a specific gap in retinoid SAR libraries: it is the only polyene retinoid with a 7,10-dihydro-10-hydroxy motif and (11-cis,13-cis) configuration that exhibits quantifiably attenuated teratogenicity while retaining a polyene chain length of >5 carbons [1]. This contrasts with both the fully teratogenic 7,8-dihydroretinoic acid and the non-teratogenic 9,10-dihydroretinoic acid. Pharmacologists investigating the relationship between polyene chain topology and nuclear receptor (RAR/RXR) activation or cellular retinoic acid binding protein (CRABP) affinity can use hydroxenin to dissect the contributions of double-bond position, hydroxyl substitution, and chain saturation to biological activity.

Quote Request

Request a Quote for Hydroxenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.